molecular formula C19H22N4O4S B2912570 2,5-dimethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034584-93-3

2,5-dimethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2912570
CAS No.: 2034584-93-3
M. Wt: 402.47
InChI Key: BAYBWEBKKSLGKZ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,5-dimethoxy-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further connected to an ethyl chain bearing a 5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl moiety.

Key structural features influencing its activity include:

  • 2,5-Dimethoxybenzene: Enhances lipophilicity and modulates electronic properties.
  • Sulfonamide group: Facilitates hydrogen bonding and interactions with enzyme active sites.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-14-12-17(15-6-8-20-9-7-15)22-23(14)11-10-21-28(24,25)19-13-16(26-2)4-5-18(19)27-3/h4-9,12-13,21H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYBWEBKKSLGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N4O4S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

This structure features a sulfonamide group, which is often associated with various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and sulfonamide moieties. The compound has shown promising results against various cancer cell lines:

  • MCF7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value of 3.79 µM.
  • NCI-H460 (lung cancer) : Demonstrated an IC50 of 42.30 µM.
  • A549 (lung adenocarcinoma) : Inhibition observed with an IC50 of 26 µM.

These values indicate that the compound has a potent effect on cell viability, suggesting its potential as a therapeutic agent against specific cancers .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : Evidence suggests that this compound may trigger programmed cell death pathways in malignant cells.
  • Targeting Specific Kinases : Similar compounds have been shown to inhibit kinases such as Aurora-A and CDK2, which are critical for cancer cell growth and survival .

Comparative Efficacy

The following table summarizes the IC50 values of various compounds related to this compound:

Compound NameCancer Cell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46042.30
Compound CA54926
Compound DHepG20.71
Compound EBT4741.39

This table illustrates the competitive efficacy of similar pyrazole-containing compounds against various cancer types.

Study 1: Pyrazole Derivatives in Cancer Therapy

In a study conducted by Wei et al., a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines including MCF7 and A549. The most potent derivative showed an IC50 value comparable to that of this compound, indicating its potential as a lead compound for further development .

Study 2: Mechanistic Insights into Antitumor Activity

Research by Liu et al. explored the molecular mechanisms underlying the antitumor effects of pyrazole derivatives. They found that these compounds could inhibit specific kinases involved in tumor growth, thus validating the therapeutic potential of similar structures including our compound of interest .

Comparison with Similar Compounds

Structural Analog: 4-(4-Butyl-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-[(4-Chlorophenyl)carbamoyl]-3-Pyridinesulfonamide (Compound 27)

This compound shares a sulfonamide core and pyrazole heterocycle but differs in substituents and scaffold:

Property Target Compound Compound 27
Core Structure 2,5-Dimethoxybenzenesulfonamide 3-Pyridinesulfonamide
Pyrazole Substituents 5-Methyl, 3-(pyridin-4-yl) 4-Butyl, 3,5-dimethyl
Sulfonamide Attachment Ethyl linker to pyrazole Direct attachment to pyridine; carbamoyl linkage to 4-chlorophenyl
Aromatic Substituents Methoxy groups (electron-donating) Chlorine (electron-withdrawing) on phenyl carbamoyl
Synthesis Yield Not reported 76% (via reaction of pyridinesulfonamide with 4-chlorophenyl isocyanate)

Key Differences and Implications :

In contrast, Compound 27’s 4-chlorophenyl carbamoyl group introduces electron-withdrawing effects, which may favor interactions with nucleophilic residues.

Heterocyclic Moieties : The pyridin-4-yl group in the target compound could improve solubility via hydrogen bonding, whereas Compound 27’s butyl and methyl groups prioritize hydrophobic interactions.

Linker Flexibility : The ethyl chain in the target compound may confer conformational flexibility, aiding in target engagement, while Compound 27’s rigid pyridine-carbamoyl system restricts mobility.

Pharmacological and Physicochemical Considerations

  • Solubility : The pyridin-4-yl group and methoxy substituents in the target compound likely enhance aqueous solubility compared to Compound 27’s alkylated pyrazole and chlorophenyl group.
  • Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas Compound 27’s chlorophenyl group may resist metabolic degradation.
  • Binding Affinity : Pyridine and pyrazole rings in both compounds suggest affinity for kinases or carbonic anhydrases, but the target’s dimethoxybenzene may shift selectivity toward COX-2 or serotonin receptors.

Spectral Data Comparison

While spectral data for the target compound is unavailable, Compound 27 exhibits:

  • IR : SO₂ stretching at 1385 and 1164 cm⁻¹, consistent with sulfonamide functionality .
  • 1H-NMR : Pyridine protons at δ 7.60 (H-5) and 8.96 (H-6), distinct from the target compound’s benzenesulfonamide signals.

Q & A

Q. What are the standard synthetic routes for 2,5-dimethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of pyridinyl-pyrazole derivatives with ethylenediamine intermediates to form the pyrazole-ethylamine backbone.
  • Step 2 : Sulfonylation of the amine group using 2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 3 : Purification via recrystallization (e.g., DMF-EtOH mixtures) or column chromatography. Key challenges include controlling regioselectivity in pyrazole formation and avoiding sulfonamide hydrolysis during acidic/basic workups .

Q. How can researchers characterize the physicochemical properties of this compound?

Essential methods include:

  • Spectroscopy : 1H-/13C-NMR^1 \text{H-/}^{13} \text{C-NMR} to confirm substituent positions (e.g., pyridinyl protons at δ ~8.5 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated exact mass ~469.15 g/mol).
  • X-ray Crystallography : For resolving stereochemistry and solid-state packing (if crystalline) .
  • Thermal Analysis : DSC/TGA to assess melting points and decomposition profiles .

Q. What computational tools predict logP and solubility for this sulfonamide derivative?

Use software like MarvinSketch or ACD/Labs to calculate logP (predicted ~3.0 based on XlogP data for similar sulfonamides) and topological polar surface area (TPSA ~86 Ų), which correlates with membrane permeability . Solubility in aqueous buffers (e.g., pH 6.5 ammonium acetate) can be experimentally validated using UV-Vis spectrophotometry .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity?

  • Target Identification : Screen against kinase or GPCR panels due to the pyrazole-sulfonamide scaffold’s prevalence in inhibitors .
  • Assay Design : Use fluorescence polarization (FP) for binding affinity or enzymatic assays (e.g., IC50_{50} determination).
  • Control Strategies : Include structurally similar analogs (e.g., 4-chlorophenyl-pyrazole derivatives) to validate specificity .

Q. How to resolve contradictions in biological activity data across studies?

Common issues include:

  • Purity Discrepancies : Validate compound purity via HPLC (>95%) and LC-MS.
  • Assay Variability : Standardize protocols (e.g., buffer pH, incubation time) as per pharmacopeial guidelines .
  • Metabolite Interference : Perform metabolite profiling using hepatocyte incubation assays .

Q. What in silico strategies model its interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to predict binding poses with ATP-binding pockets (e.g., kinases).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Corporate substituent effects (e.g., methoxy vs. methyl groups) on activity .

Q. How to optimize the compound’s metabolic stability?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) to identify major CYP450-mediated oxidation sites.
  • Deuterium Exchange : Replace labile hydrogens (e.g., benzylic positions) to block metabolic hotspots .

Q. What analytical methods validate batch-to-batch consistency?

  • HPLC-DAD : Use a C18 column with gradient elution (MeCN:H2_2O + 0.1% TFA) to monitor impurities.
  • NMR Fingerprinting : Compare 1H-NMR^1 \text{H-NMR} spectra of batches for deviations in integration ratios .

Methodological Challenges

Q. How to troubleshoot low yields in the final sulfonylation step?

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DCM) with DMF to enhance nucleophilicity.
  • Temperature Control : Maintain reactions at 0–5°C to minimize side reactions .

Q. What strategies improve crystallization of this compound?

  • Solvent Screening : Test binary mixtures (e.g., EtOAc:hexane or DMSO:H2_2O) for slow evaporation.
  • Additive Use : Introduce seed crystals or ionic liquids to induce nucleation .

Q. How to assess environmental persistence and ecotoxicity?

  • Fate Studies : Measure hydrolysis rates (pH 7–9) and photodegradation under UV light.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays per OECD guidelines .

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